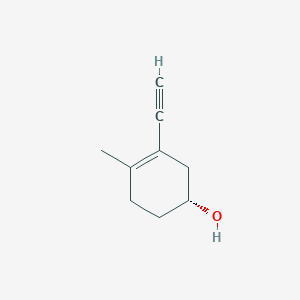

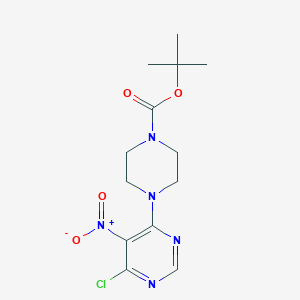

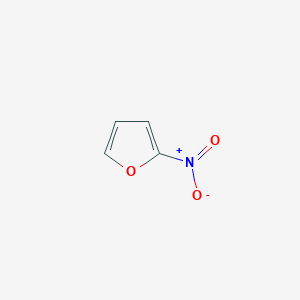

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral molecule that serves as an important intermediate in the synthesis of various amino acid derivatives and other biologically active molecules. The stereoselectivity of its synthesis is crucial for the production of homochiral compounds, which are significant in pharmaceutical applications.

Synthesis Analysis

The synthesis of related oxazolidine derivatives has been reported with high diastereoselectivity. For instance, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate leads to formyl-oxazolidine carboxylates with up to 99% diastereoselectivity using transition-metal-catalyzed reactions . Another synthesis approach involves the transformation of cyano dihydroxyethyl aziridine to tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, showcasing the versatility of oxazolidine derivatives as building blocks . Additionally, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates the use of chiral auxiliaries for the preparation of enantiomerically pure compounds .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of various oxazolidine derivatives. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated, showing an axial orientation of the isobutyl side chain .

Chemical Reactions Analysis

The oxazolidine derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one demonstrates the potential of these compounds to form ordered structures through activation of the carboxy group . The reactivity of these compounds is further exemplified by the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which involves a condensation reaction under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density, space group, and molecular packing of these compounds . Additionally, the antibacterial and antitumor activities of some derivatives highlight the importance of the oxazolidine scaffold in medicinal chemistry .

Aplicaciones Científicas De Investigación

Homochiral Amino Acid Derivatives Synthesis : This compound is used in the highly stereoselective hydroformylation of oxazoline derivatives, which are crucial intermediates for synthesizing homochiral amino acid derivatives. These derivatives have considerable synthetic value in various applications (Kollár & Sándor, 1993).

Manufacturing of N,O-Protected-(S)-2-methylserine : This compound plays a role in the scalable manufacturing processes of N,O-protected-(S)-2-methylserine. The process involves diastereomeric salt resolution or stereoselective enolate methylation, useful in large-scale production of pharmaceuticals (Anson et al., 2011).

SARS-CoV Protease Inhibitors : It is used in the synthesis of trifluoromethyl-β-amino alcohol, a precursor for tri- and tetra-glutamic acid and glutamine peptides. These peptides exhibit inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its potential in antiviral drug development (Sydnes et al., 2006).

Construction of Pseudopeptide Foldamers : This compound is essential for building pseudopeptide foldamers. These foldamers have potential applications in various fields due to their robust, acylurethane-based ternary foldameric structure (Tomasini et al., 2003).

Synthesis of D-ribo-Phytosphingosine : The compound is utilized in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. It involves a high-yield process using microwave-enhanced cross metathesis (Lombardo et al., 2006).

Chiral Dirhodium Catalysts Preparation : It is also used in the preparation of chiral dirhodium catalysts derived from amino acids like L-serine and L-threonine. These catalysts are effective in asymmetric aziridination and cyclopropanation reactions, vital in medicinal chemistry and organic synthesis (Kang et al., 2015).

Propiedades

IUPAC Name |

tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDCJBFJUBOMOR-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

CAS RN |

108149-62-8 |

Source

|

| Record name | tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)